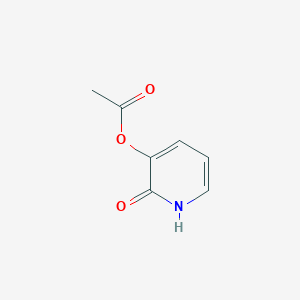

3-Acetoxy-2-pyridone

描述

Structure

3D Structure

属性

IUPAC Name |

(2-oxo-1H-pyridin-3-yl) acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NO3/c1-5(9)11-6-3-2-4-8-7(6)10/h2-4H,1H3,(H,8,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVXFMBRAPTYFOX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=CC=CNC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00210187 | |

| Record name | 3-Acetoxy-2-pyridone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00210187 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61296-14-8 | |

| Record name | 3-(Acetyloxy)-2(1H)-pyridinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=61296-14-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Acetoxy-2-pyridone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061296148 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC169962 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=169962 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC109884 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=109884 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Acetoxy-2-pyridone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00210187 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2-dihydro-2-oxo-3-pyridyl acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.056.980 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-ACETOXY-2-PYRIDONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7SA98HU0QR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Catalytic Applications of 2 Pyridone Derivatives and Pyridonates

Investigation of Tautomeric Organocatalysis

2-Pyridone (pyridin-2(1H)-one) is known to exist in tautomeric equilibrium with 2-hydroxypyridine (B17775) (pyridin-2-ol) chemrxiv.orgwikipedia.org. This tautomerism, coupled with the ability to act as both a hydrogen bond donor and acceptor, allows 2-pyridone derivatives to function as tautomeric organocatalysts chemrxiv.orgwikidoc.org.

Applications in Ester-Amide Exchange Reactions

Studies have investigated the application of 2-pyridone and its derivatives as tautomeric catalysts for ester-amide exchange reactions chemrxiv.orgchemrxiv.orgresearchgate.net. This reaction is a method for forming amide bonds. Research indicates that 2-pyridone can effectively accelerate these reactions, particularly when using activated esters such as 4-nitrophenyl acetate (B1210297) chemrxiv.orgchemrxiv.orgresearchgate.net. Primary amines, especially those without branching at the α-position, have been identified as suitable substrates for 2-pyridone-catalyzed ester-amide exchange chemrxiv.orgchemrxiv.orgresearchgate.net.

Further research has shown that the introduction of substituents on the 2-pyridone core can influence catalytic performance. For instance, 2-pyridone derivatives with electron-donating groups at the 5-position, such as methoxy (B1213986) and pyrrolidino groups, have demonstrated superior activity in these reactions chemrxiv.orgchemrxiv.orgresearchgate.net. While 3-acetoxy-2-pyridone has a substituent at the 3-position, these studies on substituted 2-pyridones illustrate the potential for tuning catalytic activity through structural modification within this class of compounds.

Mechanisms of Proton-Dependent Catalysis

The catalytic activity of 2-pyridone in reactions like ester aminolysis is attributed to its tautomerization and its function as a bifunctional catalyst capable of activating both the ester and amine substrates through hydrogen bonding wikidoc.orgresearchgate.net. The tautomerization between the pyridone and hydroxypyridine forms facilitates proton transfer processes crucial for catalysis wikipedia.orgwikidoc.org.

The tautomerization can occur via a self-catalytic pathway involving dimerization followed by a double proton transfer and subsequent dissociation of the dimer wikipedia.orgwikidoc.org. Protic solvents can also mediate proton transfer during tautomerization wikipedia.orgwikidoc.org. This proton-dependent catalysis is a key aspect of the organocatalytic activity observed for 2-pyridone derivatives.

Role as Ligands in Transition Metal Coordination Chemistry

2-Pyridone derivatives, including the pyridonate anion formed upon deprotonation, are versatile ligands in coordination chemistry and have been utilized with various transition metals rsc.orgiipseries.orgresearchgate.netrsc.orguni-hamburg.de. Their ability to coordinate through nitrogen and/or oxygen atoms allows for diverse coordination modes.

Coordination with 3d Transition Metals

2-Pyridonates have been investigated as ligands for 3d transition metals, such as iron, cobalt, nickel, and copper rsc.orgresearchgate.netrsc.orguni-hamburg.deacs.orgresearchgate.net. These complexes have shown promise in various catalytic transformations rsc.orgresearchgate.netrsc.orguni-hamburg.de. For example, nickel complexes supported by pyridonate ligands have been explored for catalytic applications, including hydroboration reactions acs.orgchemrxiv.org. Copper complexes involving pyridone ligands have also been synthesized and characterized, exhibiting different coordination geometries and bridging modes researchgate.net. The coordination chemistry with 3d metals is an active area of research, aiming to develop more efficient and cost-effective catalysts rsc.orgrsc.orguni-hamburg.de.

Analysis of Metal-Ligand Cooperativity

Metal-ligand cooperativity is a significant feature in catalysis involving 2-pyridonate ligands rsc.orgresearchgate.netrsc.orgjiaolei.group. The interplay between the metal center and the pyridonate ligand can facilitate key steps in catalytic cycles, such as the cleavage of E–H bonds (where E can be H, Si, B, etc.) rsc.org. This cooperative behavior can lead to the formation of active species like metal hydrides, which are involved in reactions such as transfer hydrogenation and hydrofunctionalization rsc.org. The combination of the Brønsted acidity/basicity of the ligand and the Lewis acidity/basicity of the metal ion can enable cooperative reactivity in metal pyridonates rsc.org.

Studies on Ligand Hemilability and Coordination Modes (κ²-N,O vs. κ¹-N or κ¹-O)

Pyridonate ligands exhibit flexible binding modes, including monodentate (κ¹-N or κ¹-O), chelating (κ²-N,O), and various bridging modes (μ²-N,O, μ³-N,O) rsc.orgresearchgate.net. The specific coordination mode can be influenced by factors such as the metal ion, substituents on the ligand, and the reaction environment rsc.orgresearchgate.net.

Studies on ruthenium pyridonate complexes, for instance, have provided insights into the relationship between coordination mode and bond lengths within the pyridonate ligand rsc.org. In monodentate κ¹-N coordination, the C–O bond distance is indicative of the pyridone form, while in chelating κ²-N,O coordination, the elongated C–O bond suggests increased single bond character rsc.org. The ability of pyridonate ligands to dynamically interconvert between different coordination motifs is a notable feature of their complexes researchgate.net. This hemilability, where a ligand can reversibly bind and release from the metal center, can play a crucial role in catalytic cycles by opening up coordination sites for substrate binding researchgate.netcsic.es.

While these studies provide a comprehensive understanding of the behavior of 2-pyridone derivatives in catalysis and coordination chemistry, specific detailed findings pertaining solely to the catalytic applications of this compound were not prominently featured in the search results. However, as a derivative of 2-pyridone, it is plausible that this compound could exhibit similar catalytic properties, potentially modulated by the presence of the acetoxy group at the 3-position. Further research specifically focused on this compound would be needed to fully elucidate its catalytic capabilities and mechanisms.

Mechanistic Investigations and Computational Chemistry Studies

Elucidation of Reaction Pathways and Catalytic Cycles

Elucidating reaction pathways and catalytic cycles involving 3-acetoxy-2-pyridone or its derivatives is essential for optimizing synthetic strategies and understanding reactivity. For instance, the synthesis of 2-pyridones from precursors like pyridine (B92270) N-oxide treated with acetic anhydride (B1165640) involves a proposed mechanism where the acetate (B1210297) attacks at the 2-position, followed by elimination and hydrolysis to form 2-hydroxy pyridine, which then tautomerizes to 2-pyridone. stackexchange.com While this specific mechanism describes the formation of the 2-pyridone core, similar mechanistic principles, such as nucleophilic attack and elimination, can be relevant to reactions involving this compound.

In metal-catalyzed reactions, 2-pyridone ligands have been shown to play a critical role in catalytic cycles. For example, in Pd-catalyzed C-H functionalization reactions, 2-pyridone ligands can assist in the dissociation of palladium acetate trimers, which is crucial for the catalytic pathway. researchgate.netacs.org The involvement of two 2-pyridone ligands in the concerted metalation-deprotonation (CMD) process has been computationally shown to lower energetic barriers compared to using acetate. nih.gov Preliminary mechanistic studies on the synthesis of multi-heteroarylated 2-pyridone products have suggested a pathway involving consecutive oxygen incorporation, a Buchwald–Hartwig-type reaction, and C–H bond activation. researchgate.net

Identification and Characterization of Reaction Intermediates

Identifying and characterizing reaction intermediates is vital for confirming proposed mechanisms. While specific intermediates involving this compound itself in complex catalytic cycles are not extensively detailed in the provided search results, studies on related pyridone chemistry offer insights into the types of intermediates that might be involved.

In the synthesis of substituted 2-pyridones via cycloaddition/cycloreversion strategies, β-acetoxy intermediates have been utilized, undergoing elimination and isomerization. nih.gov The subsequent Diels-Alder cycloaddition leads to bicyclic adducts, which serve as intermediates before cycloreversion yields the pyridone products. nih.gov In Pd-catalyzed C-H functionalization, computational studies have elucidated the evolution of palladacycle intermediates, such as rsc.orgrsc.org-membered rings, which are active species in the catalytic cycle. researchgate.netacs.org The formation of N-alkylated intermediates has also been proposed in some copper-catalyzed reactions involving N-(2-pyridyl)-2-pyridones. rsc.org

Application of Density Functional Theory (DFT) in Mechanistic Analysis

Density Functional Theory (DFT) calculations are a powerful tool for investigating reaction mechanisms, transition states, and the energetics of chemical processes involving organic molecules like this compound and its derivatives. DFT has been applied to study the tautomerization of 2-pyridone, revealing small energy differences between the lactam and lactim forms, influenced by solvent polarity. wikipedia.orgchemeurope.com

In the context of metal-catalyzed reactions, DFT calculations have been used to understand the role of 2-pyridone ligands. For instance, DFT studies have investigated the mechanisms of palladium-catalyzed C-H functionalizations, highlighting the importance of 2-pyridone-assisted dissociation of palladium species and the energetics of C-H bond activation as the rate-limiting step. researchgate.netacs.org DFT has also been applied to study ligand-containing dimeric transition states in directed C-H activation reactions, explaining observed regioselectivity. nih.gov Furthermore, DFT calculations have been used in the study of novel pyridine derivatives, including predicting molecular geometries and chemical reactivity descriptors, correlating with experimental biological activity. frontiersin.org

Kinetic and Thermodynamic Profiling of Key Steps

Kinetic and thermodynamic profiling provides quantitative data on the feasibility and rate of individual steps within a reaction mechanism. While specific kinetic and thermodynamic data for reactions directly involving this compound are not prominently featured in the search results, studies on related pyridone systems offer relevant examples.

Computational Studies on Ligand-Metal-Substrate Interactions

Computational studies are crucial for understanding the intricate interactions between ligands, metal centers, and substrates in catalyzed reactions involving pyridone derivatives. 2-Pyridone and its derivatives can serve as ligands in coordination chemistry, typically acting as bridging ligands. wikipedia.orgrsc.org

DFT calculations have been employed to investigate the coordination of 2-pyridone ligands to metal centers, such as palladium. These studies have explored how the ligand assists in metal complex formation and activation, influencing the interaction with the substrate. researchgate.netacs.org The flexibility of ligand-containing dimeric transition state structures, as revealed by DFT, has been shown to be responsible for achieving specific regioselectivity in C-H activation reactions directed by nitrile groups with the assistance of 2-pyridone ligands. nih.gov The aromatic skeleton of the 2-pyridone ligand is hypothesized to be superior in stabilizing certain metal complexes and improving reactivity and selectivity. nih.gov

Exploration of Biological Activities and Structure Activity Relationships Sar

Assessment of Antitumor Potential

Studies have explored the potential of 3-Acetoxy-2-pyridone and its derivatives as antitumor agents. This research has included evaluating their activity against specific cancer cell lines and analyzing the relationship between their chemical structure and observed activity.

Activity against Specific Murine Leukemia Cell Lines (e.g., P-388)

This compound has shown reproducible activity against murine P-388 lymphocytic leukemia. researchgate.netnih.govevitachem.com This finding served as a basis for synthesizing and evaluating a series of derivatives to identify the structural parameters crucial for this activity. researchgate.netnih.gov While this compound itself exhibited activity, further investigations into related pyridone structures have also been conducted against P-388 leukemia. nih.govcsic.es For instance, some 4-pyridone riboside derivatives have shown in vitro activity against P-388 cells, although they did not show activity in an in vivo murine P-388 leukemia model. nih.gov

Analysis of Structural Parameters for Antitumor Activity

Structure-activity relationship (SAR) studies based on the activity of this compound against murine P-388 lymphocytic leukemia have revealed key structural requirements. researchgate.netnih.gov Analysis of 32 tested derivatives indicated that 10 compounds were active. researchgate.netnih.gov A crucial finding is that at least two oxygen-containing functional groups are necessary for activity against P-388 leukemia. researchgate.netnih.gov Furthermore, the 2,3-isomeric arrangement of substituents on the pyridone ring appears to provide the greatest activity. researchgate.netnih.gov Specifically, the presence of carbamate (B1207046) or acyloxy groups at the 3-position of the 2-pyridone structure resulted in the most active compounds in this series. researchgate.netnih.gov

Evaluation of Antimicrobial Properties

Beyond its antitumor potential, this compound and related pyridone structures have been investigated for their antimicrobial properties, targeting various bacterial mechanisms and microorganisms, including multi-drug resistant strains. ontosight.airesearchgate.netinnovareacademics.in

Inhibition of Bacterial Virulence Mechanisms (e.g., Pili Assembly in Uropathogenic Escherichia coli)

Certain 2-pyridone derivatives, termed pilicides, have been rationally designed to inhibit the biogenesis of adhesive pili in Gram-negative pathogens like uropathogenic Escherichia coli (UPEC). nih.govnih.govresearchgate.net Pili are crucial virulence factors that mediate bacterial adhesion to host cells and biofilm formation. nih.govresearchgate.netunina.it These pilicides, often featuring a ring-fused 2-pyridone backbone, interfere with pilus assembly by binding to periplasmic chaperones, thereby disrupting chaperone-subunit-usher interactions. nih.govnih.govunina.it Studies with the pilicide ec240, a ring-fused 2-pyridone, have shown that it can decrease the levels of type 1, P, and S piliation in UPEC and dysregulate CUP pili and decrease motility. nih.gov This inhibition leads to a significant reduction in the ability of UPEC to form type 1 pilus-dependent biofilms and adhere to bladder epithelial cells in vitro. nih.govnih.gov

Targeting Essential Bacterial Enzymes (e.g., Bacillus anthracis Enoyl–ACP Reductase)

Enoyl-ACP reductase (ENR), an enzyme involved in bacterial fatty acid biosynthesis, represents a target for novel antibacterial agents. nih.govosti.govresearchgate.net This enzyme, the product of the fabI gene, catalyzes a crucial step in the elongation of fatty acid chains in bacteria, a process that differs significantly from mammalian fatty acid synthesis. nih.gov Research has identified certain 2-pyridone derivatives as novel small-molecule inhibitors of Bacillus anthracis ENR (BaENR). nih.gov For example, one 2-pyridone compound demonstrated good BaENR inhibitory activity and reasonable antibacterial activity, suggesting its potential as a lead compound for further development. nih.gov Other 2-pyridone derivatives have shown improved ENR inhibitory activity. nih.gov

Activity against Multi-Drug Resistant Microorganisms

The increasing prevalence of multi-drug resistant (MDR) bacteria poses a significant threat to public health. frontiersin.orgnih.govajol.info The 2-pyridone scaffold has shown promise in addressing this challenge. researchgate.netinnovareacademics.in A new class of antibiotics based on a ring-fused 2-pyridone backbone has demonstrated activity against vancomycin-resistant enterococci (VRE) and other MDR Gram-positive bacteria. nih.gov These compounds exhibit bacteriostatic activity against actively dividing enterococcal cells and bactericidal activity against non-dividing stationary phase cells. nih.gov Furthermore, combinations of sublethal concentrations of these ring-fused 2-pyridones with standard antibiotics like vancomycin (B549263) have shown synergistic effects in killing clinical strains of VRE. nih.gov Some 4-hydroxy-2-pyridone alkaloids isolated from endophytic fungi have also shown moderate inhibitory effects against methicillin-resistant Staphylococcus aureus (MRSA). frontiersin.orgmdpi.com Studies on functionalized 2-pyridone-3-carboxylic acids have revealed activity against Staphylococcus aureus, including MDR strains, with specific derivatives showing excellent activity and interacting with DNA gyrase. nih.gov

Data Table: Activity against Murine P-388 Leukemia

| Compound Series | Activity against P-388 Leukemia | Key Structural Requirements |

| This compound | Reproducible activity researchgate.netnih.govevitachem.com | - |

| This compound derivatives | 10 out of 32 tested were active researchgate.netnih.gov | At least two oxygen-containing functional groups; 2,3-isomeric arrangement; Carbamate or acyloxy groups at the 3-position researchgate.netnih.gov |

| 4-Pyridone riboside derivatives | In vitro activity nih.gov | - |

Data Table: Antimicrobial Activity of 2-Pyridone Derivatives

| Target/Mechanism | Microorganism | Observed Activity | Relevant Compound Class |

| Pili Assembly Inhibition | Uropathogenic E. coli (UPEC) | Reduced piliation, inhibited biofilm formation and adherence nih.govnih.gov | Ring-fused 2-pyridone pilicides |

| Enoyl–ACP Reductase (ENR) Inhibition | Bacillus anthracis (BaENR) | Potent enzyme inhibition, antibacterial activity nih.gov | 2-Pyridone derivatives |

| Activity against Multi-Drug Resistant Gram-Positives | Vancomycin-resistant enterococci (VRE), MRSA, etc. | Bacteriostatic and bactericidal activity, synergy with vancomycin nih.gov; Moderate inhibition frontiersin.orgmdpi.com | Ring-fused 2-pyridones, 4-hydroxy-2-pyridone alkaloids |

| Activity against Staphylococcus aureus | Staphylococcus aureus | Excellent activity against susceptible and resistant strains, interaction with DNA gyrase nih.gov | Functionalized 2-pyridone-3-carboxylic acids |

Investigation of Anti-inflammatory Effects

The pyridone nucleus is recognized for its presence in compounds exhibiting anti-inflammatory properties. nih.govresearchgate.netresearchgate.netnih.govnih.govresearchgate.net Studies on various 2-pyridone derivatives have demonstrated anti-inflammatory activity. For instance, some novel 3,5,6-trisubstituted 2-pyridone derivatives have shown high levels of in vivo anti-inflammatory activity in mouse models, reducing ear edema and myeloperoxidase (MPO) activity. nih.gov Specific compounds, such as compound 2a from one study, were identified as selective inhibitors of COX-2 enzymes, which are key targets in anti-inflammatory therapy. nih.gov Compound 7a from the same study showed nonselective inhibition of COX enzymes. nih.gov Molecular docking studies have supported the effective binding of active compounds like 2a at the active site of COX-2. nih.gov

While this compound itself has been mentioned in the context of potential anti-inflammatory effects ontosight.aimdpi.com, detailed research specifically on its anti-inflammatory activity compared to other derivatives often focuses on substituted pyridone structures. For example, a study on pyrido[2,3-d]pyridazine-2,8-dione derivatives, which incorporate a 2-pyridone pattern, identified a compound (7c) with significant in vivo anti-inflammatory activity and dual COX-1/COX-2 inhibitory properties. rsc.org This suggests that the core pyridone structure, with appropriate substitutions or fusions, can lead to effective anti-inflammatory agents.

Characterization of Antioxidant Activities

Pyridone derivatives have also been explored for their antioxidant potential. researchgate.netresearchgate.neteurekaselect.comresearchgate.netinnovareacademics.innih.govekb.eg The presence of the pyridone core in natural products with antioxidant properties has driven this research. researchgate.netinnovareacademics.in Studies evaluating the antioxidant activity of various 2-pyridone derivatives have shown modest to significant radical scavenging capabilities. researchgate.netnih.govekb.eg For example, N-phenacylated 5/6-chloro-2-pyridones were screened for in vitro radical scavenging activity against DPPH, with some compounds displaying modest antioxidant activity. nih.gov Another study on 4-hydroxypyridin-2(1H)-one derivatives reported several compounds with significantly higher antioxidant activity than a standard antioxidant, BHT. researchgate.net

This compound has been mentioned as having potential antioxidant effects. ontosight.aimdpi.com Research on related compounds suggests that the structural features of pyridone derivatives contribute to their ability to act as antioxidants, potentially through radical scavenging mechanisms. nih.govekb.eg The specific contribution of the acetoxy group at the 3-position of this compound to its antioxidant activity would likely be a focus of detailed SAR studies.

Detailed Structure-Activity Relationship (SAR) Studies

Structure-Activity Relationship (SAR) studies are fundamental to understanding how chemical modifications to the pyridone core and its substituents influence biological activity. researchgate.neteurekaselect.comnih.govresearchgate.netslideshare.net These studies aim to identify the key structural features responsible for desired pharmacological effects. slideshare.net

Impact of Substituent Position and Chemical Nature (e.g., Acetyloxy, Hydroxyl, Amino)

The position and chemical nature of substituents on the pyridone ring significantly impact biological activity. For 2-pyridone derivatives, modifications at various positions have been investigated. For example, in the context of anti-tumor activity of 4H-benzo[h]chromenes which can be considered related scaffolds, the lipophilicity of substituents at the 2- or 3- positions influenced activity. researchgate.net

Specifically regarding the 3-position, where the acetoxy group is located in this compound, studies on related pyridone structures provide insights. While direct SAR on the acetoxy group at the 3-position of 2-pyridone for anti-inflammatory or antioxidant activity is not extensively detailed in the provided results, research on bioisosteres of 3-hydroxy-4-pyridone (an isomer) showed that an amino group could substitute the 3-hydroxyl function with retention of anti-tumor activity. nih.gov This suggests that the nature of the group at the 3-position is important for activity, although the specific effect of an acetoxy group would require dedicated study.

The presence of electron-donating or withdrawing groups at different positions on related aromatic rings attached to the pyridone core has shown varied effects depending on the specific biological activity and the position of substitution. nih.govresearchgate.netresearchgate.netnih.govnih.govrsc.orgresearchgate.net

Significance of Isomeric Arrangements for Biological Efficacy

The isomeric arrangement of substituents and the core ring structure is crucial for biological efficacy. The pyridone structure itself can exist in tautomeric forms, primarily as the lactam (2(1H)-pyridone) and lactim (2-hydroxypyridine), with the lactam form generally predominating. nih.govresearchgate.net This tautomerism can influence interactions with biological targets. researchgate.net

Comparisons between isomers, such as 2-pyridones and 4-pyridones, have shown differences in biological activity. nih.govresearchgate.net For example, studies on potential anti-tumor agents have investigated both 2-pyridones and 4-pyridones, as well as bioisosteres of 3-acetoxy-4-pyridone. nih.gov Relocating the lactam oxygen from the 2- to the 4-position in the pyridine (B92270) ring produced active compounds, including 2-methyl-3-acetoxy-4-pyridone, which showed significant anti-tumor activity. nih.gov This highlights that the position of the carbonyl group within the pyridone ring system is critical for biological effect.

Furthermore, the position of substituents on the pyridone ring, as discussed in section 5.5.1, represents another aspect of isomeric arrangement that impacts activity. The specific arrangement of the acetoxy group at the 3-position relative to the carbonyl at the 2-position in this compound is a defining structural feature that dictates its specific biological profile compared to isomers with the acetoxy group at other positions or the carbonyl at the 4-position.

Influence of Electron-Donating Groups on Ligand-Enzyme Interactions

The influence of electron-donating groups on ligand-enzyme interactions in pyridone derivatives has been observed in various studies, particularly in the context of enzyme inhibition. For example, in the design of inhibitors for Bacillus Anthracis Enoyl–ACP Reductase (BaENR), the presence of an electron-donating amino group at the 4'-position of an aromatic ring attached to the pyridone core enhanced the interaction of ligands with the enzyme active site. nih.gov Conversely, converting this amino group to an acetamide (B32628) reduced activity. nih.gov

In another study focusing on antiproliferative activity of pyridone derivatives, the presence of electron-donating groups on an aromatic ring improved the anticancer activity. researchgate.net However, other studies have shown that electron-withdrawing groups can also enhance activity, depending on the specific target and substitution position. researchgate.netinnovareacademics.innih.gov For instance, electron-withdrawing groups at the 4- and 6-positions of the pyridone were found to enhance antiproliferative activity in one study. researchgate.net Electron-withdrawing substituents on the aryl ring of N-phenacyl-2-pyridones improved antioxidant activity in another study. nih.gov

The effect of electron-donating groups on ligand-enzyme interactions is highly context-dependent, relying on the specific enzyme, the binding site characteristics, and the position of the electron-donating group on the pyridone scaffold or attached moieties. For this compound, the acetoxy group is generally considered an electron-withdrawing group due to the carbonyl, but the oxygen directly attached to the ring has electron-donating resonance effects. The net effect on electron distribution in the pyridone ring and its impact on interactions with specific enzymes relevant to anti-inflammatory or antioxidant activity would require specific investigation.

Advanced Characterization and Analytical Techniques in Research

Spectroscopic Methods for Structural Elucidation

Spectroscopic techniques are indispensable tools for determining the structure of organic molecules. They probe the interaction of electromagnetic radiation with the molecule, providing insights into its various components and their connectivity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique that provides detailed information about the carbon-hydrogen framework and the functional groups within a molecule. By analyzing the chemical shifts, splitting patterns, and integration of signals in the 1H and 13C NMR spectra, researchers can deduce the structure of 3-Acetoxy-2-pyridone.

Research findings on related pyridone compounds highlight the utility of NMR. For instance, studies on various pyridone derivatives show characteristic signals in their 1H and 13C NMR spectra that correspond to the protons and carbons of the pyridone ring and attached substituents scielo.org.mxnih.govouc.edu.cnacs.org. The chemical shifts of the ring protons and carbons are particularly informative, reflecting the electronic environment influenced by the nitrogen atom and the carbonyl group. The presence of the acetoxy group in this compound would be evident through a characteristic singlet in the 1H NMR spectrum corresponding to the methyl protons and signals in the 13C NMR spectrum for the carbonyl carbon and the methyl carbon of the acetate (B1210297) group.

While specific NMR data for this compound was not directly found in the search results, data for related pyridone structures provide a strong basis for its expected spectral characteristics. For example, 2-pyridone itself shows distinct signals in its 1H and 13C NMR spectra corresponding to the ring protons and carbons wikipedia.org. Studies on substituted pyridones demonstrate how substituents influence these shifts, allowing for structural confirmation scielo.org.mxnih.govouc.edu.cnacs.org.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is used to determine the exact mass-to-charge ratio (m/z) of a molecule and its fragments. This technique is crucial for confirming the molecular formula of a compound. HRMS provides a highly accurate mass measurement that can be compared to the calculated theoretical mass for a proposed molecular formula, allowing for unambiguous identification.

For this compound (C7H7NO3), HRMS would provide a molecular ion peak ([M]+ or [M+H]+) with an m/z value corresponding to its molecular weight. The high resolution of the measurement allows for the differentiation of compounds with very similar nominal masses but different elemental compositions. Studies on related pyridone derivatives frequently report HRMS data to confirm the synthesized compounds' molecular formulas scielo.org.mxnih.govouc.edu.cnacs.org. For example, HRMS (ESI-) data has been reported for a pyridone derivative, showing a found m/z value that closely matches the calculated value for its molecular formula nih.gov. Similarly, HRMS (ESI+) data for other pyridone compounds show excellent agreement between calculated and found m/z values, confirming their elemental composition ouc.edu.cnacs.orgacs.org. Predicted collision cross-section values for this compound adducts are also available, which can be useful in HRMS analysis involving ion mobility uni.lu.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by analyzing the vibrations of its chemical bonds. Different functional groups absorb infrared radiation at characteristic frequencies, resulting in distinct peaks in the IR spectrum.

For this compound, key functional groups include the carbonyl group of the pyridone ring, the carbonyl group of the acetate ester, the C-O bonds of the ester, and the N-H bond (if the pyridone exists in its lactam tautomeric form). The IR spectrum would show characteristic absorption bands for these groups. For instance, the carbonyl stretch of a pyridone typically appears in the range of 1600-1700 cm-1, while the ester carbonyl stretch is usually observed at a higher frequency, around 1700-1750 cm-1. C-O stretching vibrations of esters are typically found in the range of 1000-1300 cm-1. The N-H stretch, if present, would appear as a band in the 3100-3500 cm-1 range.

Research on various pyridone derivatives confirms the presence of characteristic IR bands. Studies have reported IR data showing peaks corresponding to C=O, C≡N, and N-H functionalities in substituted pyridones scielo.org.mxekb.egekb.eg. The IR spectrum of 2-pyridone itself shows the presence of the C=O longitudinal frequency wikipedia.org. The NIST WebBook also provides IR spectra for related compounds like 2(1H)-Pyridinone, 3-hydroxy-, showing characteristic absorption bands nist.gov.

Here is an example of expected IR data based on related compounds:

| Functional Group | Expected IR Frequency Range (cm⁻¹) |

| Pyridone C=O | 1600 - 1700 |

| Ester C=O | 1700 - 1750 |

| Ester C-O | 1000 - 1300 |

| N-H (if present) | 3100 - 3500 |

X-ray Crystallography for Molecular Structure Determination

X-ray crystallography is a technique that provides a definitive three-dimensional structure of a crystalline compound, including the precise positions of atoms and bond lengths and angles. This method is invaluable for confirming structures determined by spectroscopic methods and for understanding the solid-state packing of molecules.

Detailed research findings from X-ray crystallography on pyridone compounds often include crystallographic parameters, bond lengths, bond angles, and details about intermolecular interactions such as hydrogen bonding, which play a significant role in crystal packing researchgate.net. This level of detail provides a complete picture of the molecule's structure in the crystalline environment.

Future Perspectives and Emerging Research Directions

Development of Novel Synthetic Protocols for Diverse Analog Libraries

The development of efficient and versatile synthetic methods is crucial for accessing diverse libraries of 3-acetoxy-2-pyridone analogs. While general methods for synthesizing 2-pyridone derivatives exist, including those involving cyclization or cycloaddition reactions, and microwave-assisted techniques, future work will likely focus on developing more atom-economical, environmentally benign, and regioselective protocols eurekaselect.comnih.govresearchgate.netiipseries.org. Multicomponent reactions (MCRs), for instance, offer a powerful approach for the rapid generation of molecular diversity from simple starting materials, which is highly valuable for creating analog libraries rsc.org.

Research is ongoing to develop synthetic strategies that allow for precise control over the substitution patterns on the 2-pyridone core, beyond the typically more reactive C3 position researchgate.netresearchgate.net. This includes exploring transition metal-catalyzed reactions, which play a crucial role in efficiently forming these compounds through various step-economic pathways iipseries.org. The ability to selectively functionalize different positions of the pyridone ring will enable the creation of more diverse libraries with a wider range of chemical and biological properties. For example, studies on other pyridone systems have demonstrated the utility of palladium/norbornene cooperative catalysis for dual-functionalization, suggesting similar approaches could be applied to this compound researchgate.net.

Developing asymmetric synthetic routes to enantiomerically enriched compounds is another important future direction, as the stereochemistry of a molecule can significantly impact its biological activity and specificity diva-portal.org.

Rational Design of New Bioactive Molecules with Enhanced Specificity

The 2-pyridone scaffold, present in this compound, is recognized as a privileged structure in medicinal chemistry due to its ability to act as a hydrogen bond donor and acceptor and its favorable physicochemical properties rsc.orgresearchgate.net. This makes this compound a promising starting point for the rational design of new bioactive molecules with enhanced specificity. Rational drug design involves using computational methods and structural information to predict and optimize the interactions between a molecule and its biological target mdpi.com.

Future research will likely involve detailed structure-activity relationship (SAR) studies of this compound and its analogs to understand how modifications to the structure influence biological activity and target specificity researchgate.netresearchgate.net. Techniques such as molecular docking and dynamic simulations can provide insights into the binding modes and affinities of these compounds with potential biological targets, guiding the design of more potent and selective agents nih.gov. The design of new derivatives could focus on targeting specific enzymes or protein-protein interactions implicated in various diseases nih.govbohrium.com. For instance, studies on other pyridone derivatives have explored their potential as inhibitors of kinases, which are important targets in cancer therapy rsc.orgfrontiersin.org.

The rational design process will aim to minimize off-target effects and improve pharmacokinetic properties, such as solubility and metabolic stability, which are critical for the success of a drug candidate researchgate.netmdpi.com.

Exploration of Untapped Catalytic and Material Science Applications

Beyond their significant potential in medicinal chemistry, 2-pyridone derivatives, including this compound, possess properties that make them interesting for exploration in catalysis and material science. 2-Pyridone itself is known to act as a tautomeric catalyst for various reactions, including ester-amide exchange reactions, due to its ability to exist in equilibrium with its 2-hydroxypyridine (B17775) tautomer iipseries.orgchemrxiv.org.

Future research could investigate the catalytic activity of this compound and its derivatives in a wider range of organic transformations. This could involve exploring their potential as organocatalysts or as ligands in transition metal catalysis iipseries.orgrsc.org. The specific substitution pattern of this compound might impart unique catalytic properties not observed in other 2-pyridone derivatives.

In material science, 2-pyridone derivatives have found applications in areas such as dyes, pigments, and stabilizers nih.goviipseries.org. The incorporation of the 3-acetoxy group might lead to novel optical, electronic, or structural properties, warranting investigation for potential applications in functional materials. While less information is specifically available on this compound in these areas, the broader utility of the 2-pyridone scaffold suggests untapped potential researchgate.netiipseries.orgresearchgate.netevitachem.comresearchgate.netresearchgate.net.

Addressing Contemporary Challenges in Drug Discovery, such as Antibiotic Resistance

The increasing global threat of antibiotic resistance necessitates the discovery and development of new antimicrobial agents with novel mechanisms of action nih.govmdpi.commdpi.com. 2-Pyridone derivatives have demonstrated antimicrobial activity, making this compound a relevant compound in the search for new ways to combat resistant pathogens eurekaselect.comnih.govdiva-portal.orgresearchgate.netexcli.dersc.orgekb.eg.

Future research on this compound could focus on evaluating its activity against a range of drug-resistant bacterial strains. This involves not only testing its efficacy but also investigating its mechanism of action to determine if it targets pathways different from those affected by existing antibiotics, thus potentially overcoming established resistance mechanisms diva-portal.org. Studies on other ring-fused 2-pyridones have shown promise in inhibiting bacterial virulence factors, such as pili assembly systems, which are crucial for bacterial infection and biofilm formation diva-portal.orgnih.gov. Exploring whether this compound or its analogs exhibit similar anti-virulence properties could be a valuable research direction.

The rational design approaches discussed earlier can be applied to design this compound derivatives specifically tailored to target resistant bacteria or inhibit resistance mechanisms, such as efflux pumps or enzyme inactivation nih.govmdpi.com. The potential of 2-pyridone derivatives to act as efflux pump inhibitors, for example, could be explored in the context of this compound.

常见问题

Basic Research Questions

Q. What are the established synthetic routes for preparing 3-Acetoxy-2-pyridone, and what key reagents or intermediates are involved?

- Methodological Answer : The synthesis of pyridine derivatives often involves substitution reactions with chloroacetic acid esters under alkaline or acidic conditions. For example, chloroacetic esters (e.g., ethyl chloroacetate) can react with hydroxylated pyridines in the presence of anhydrous potassium carbonate and acetonitrile under reflux to introduce acetoxy groups . Sodium acetate or acetic anhydride may also act as catalysts in such reactions . Characterization via NMR and mass spectrometry (MS) is critical to confirm the structure and purity of intermediates and final products .

Q. How can researchers verify the structural integrity of this compound and its intermediates?

- Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy, particularly H and C NMR, is essential for confirming the substitution pattern on the pyridine ring. For instance, the acetoxy group (–OAc) typically shows a singlet near δ 2.1 ppm in H NMR. High-resolution mass spectrometry (HRMS) or electrospray ionization (ESI-MS) can validate molecular weight and fragmentation patterns. Cross-referencing spectral data with literature values for analogous pyridine derivatives (e.g., 3-hydroxy-2-methylpyridine) is recommended .

Q. What are the stability considerations for this compound under varying storage conditions?

- Methodological Answer : Pyridine derivatives with acetoxy groups may hydrolyze under acidic or basic conditions. Stability testing should include accelerated degradation studies (e.g., exposure to 40°C/75% relative humidity for 4 weeks) and monitoring via HPLC or TLC. For long-term storage, anhydrous environments and inert atmospheres (argon or nitrogen) are advised to prevent oxidation or moisture absorption .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of this compound in multi-step syntheses?

- Methodological Answer : Design of Experiments (DoE) approaches, such as response surface methodology, can systematically evaluate variables like temperature, solvent polarity, and catalyst loading. For example, replacing acetonitrile with dimethylformamide (DMF) in condensation reactions may enhance solubility of intermediates . Kinetic studies using in-situ FTIR or Raman spectroscopy can identify rate-limiting steps, such as esterification or cyclization .

Q. What mechanistic insights explain the regioselectivity of acetoxy group introduction on the pyridine ring?

- Methodological Answer : Density functional theory (DFT) calculations can predict electron density distribution on the pyridine ring, highlighting reactive sites. Experimental validation via deuterium labeling or isotopic tracing (e.g., O in acetic anhydride) can track reaction pathways. Competitive reactions with substituted pyridines (e.g., 2-pyridinemethanol derivatives) may reveal steric or electronic effects .

Q. How should researchers address contradictions in spectral data or bioactivity results for this compound derivatives?

- Methodological Answer : Contradictory data may arise from impurities (e.g., unreacted starting materials) or tautomeric equilibria. Purification via preparative HPLC or recrystallization (using ethyl acetate/petroleum ether mixtures) is critical . For bioactivity discrepancies, orthogonal assays (e.g., enzyme inhibition vs. cell viability) and strict controls (e.g., DMSO solvent blanks) are necessary .

Q. What advanced analytical techniques are suitable for quantifying trace impurities in this compound samples?

- Methodological Answer : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with multiple reaction monitoring (MRM) can detect impurities at ppm levels. For chiral impurities, chiral stationary phase HPLC or capillary electrophoresis is recommended. X-ray crystallography may resolve structural ambiguities in crystalline derivatives .

Critical Considerations

- Avoid Reliance on Non-Peer-Reviewed Sources : Commercial databases like BenchChem are excluded due to potential inaccuracies; prioritize peer-reviewed synthetic protocols .

- Ethical and Safety Practices : Follow institutional guidelines for handling pyridine derivatives, which may require fume hoods and personal protective equipment (PPE) due to toxicity risks .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。